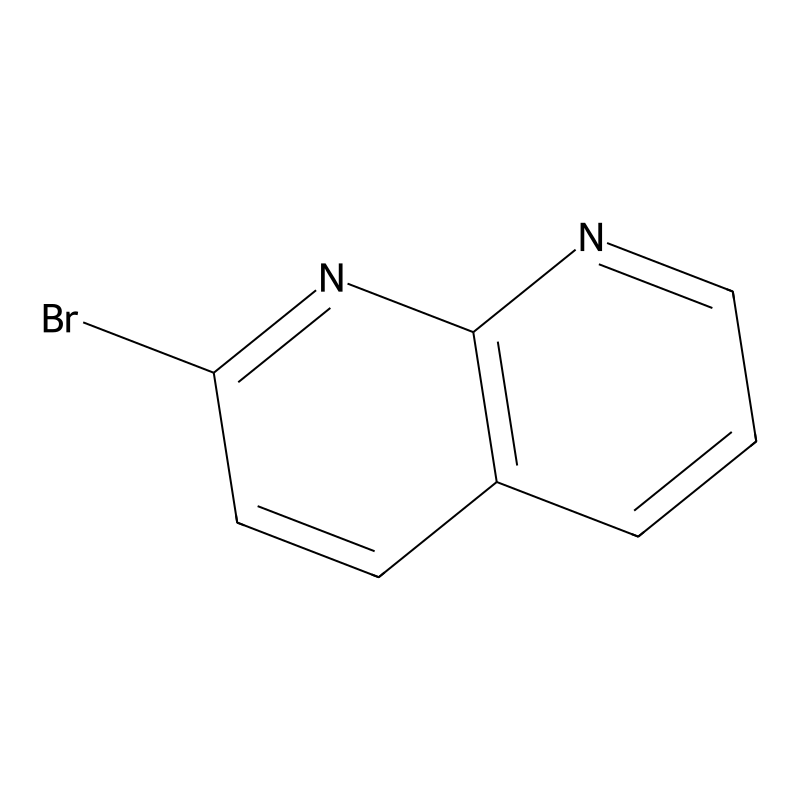2-Bromo-1,8-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Bromo-1,8-naphthyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms. Its synthesis has been described in several research publications, often involving the reaction of various starting materials such as 2-aminopyridine and bromoacetaldehyde diethyl acetal [, ]. Characterization of the synthesized compound typically involves various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [, ].
Potential Applications:
Research suggests that 2-Bromo-1,8-naphthyridine possesses various properties that make it potentially useful in diverse scientific fields:
- Medicinal Chemistry: Studies have explored the potential of 2-Bromo-1,8-naphthyridine derivatives as antitumor agents [, ]. These derivatives have shown promising antiproliferative activity against various cancer cell lines, warranting further investigation.
- Material Science: Research has investigated the use of 2-Bromo-1,8-naphthyridine derivatives in the development of organic light-emitting diodes (OLEDs). These derivatives exhibit interesting photophysical properties, making them potential candidates for OLED applications.
- Organic Synthesis: 2-Bromo-1,8-naphthyridine can serve as a valuable building block in organic synthesis due to the presence of the bromine atom, which can readily participate in various substitution reactions. This allows for the creation of more complex molecules with diverse functionalities.
2-Bromo-1,8-naphthyridine is a heterocyclic compound with the molecular formula C₈H₅BrN₂. It features a bromine atom at the second position of the naphthyridine ring system, which consists of a fused pyridine and pyrimidine structure. This compound is notable for its diverse chemical reactivity and potential biological applications, making it a subject of interest in both organic chemistry and medicinal research.
- Inhibition of bacterial enzymes
- Disruption of cell membranes
- Interaction with DNA
- Amination: The compound can be converted into 2-amino-1,8-naphthyridine through nucleophilic substitution reactions. This process typically involves the use of potassium amide in liquid ammonia, which facilitates the substitution at the bromine site via an S_N(AE) ipso mechanism .
- Friedländer Reaction: This reaction is crucial for synthesizing 1,8-naphthyridines. It involves the condensation of 2-bromo-8-hydroxynaphthalene with pyridine derivatives under acidic conditions .
- Bromination: The compound can also participate in further bromination reactions, particularly when treated with brominating agents, leading to polybrominated derivatives that may exhibit enhanced biological activities .
The biological activity of 2-bromo-1,8-naphthyridine and its derivatives has been explored in various studies. Compounds in this class have shown:
- Antimicrobial Properties: Several derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
- Anticancer Activity: Some studies have indicated that naphthyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
- Enzyme Inhibition: Specific derivatives have been identified as inhibitors of various enzymes, including protein kinases and serotonin transporters, which are critical targets in drug development for neuropsychiatric disorders .
The synthesis of 2-bromo-1,8-naphthyridine can be achieved through several methods:
- Bromination of Naphthyridine: Direct bromination of 1,8-naphthyridine using bromine or brominating agents.
- Friedländer Synthesis: The condensation reaction between 2-bromo-8-hydroxynaphthalene and pyridine under acidic conditions leads to the formation of 2-bromo-1,8-naphthyridine .
- Gram-Scale Synthesis: Recent advancements allow for the synthesis of naphthyridines using biocompatible ionic liquids as catalysts in water, providing a greener approach to producing these compounds .
2-Bromo-1,8-naphthyridine finds applications in various fields:
- Pharmaceuticals: Its derivatives are being investigated for their potential as antimicrobial and anticancer agents.
- Organic Electronics: Naphthyridine derivatives are used in organic light-emitting diodes (OLEDs) due to their luminescent properties .
- Chemical Intermediates: The compound serves as an important intermediate in synthesizing more complex heterocyclic compounds.
Interaction studies involving 2-bromo-1,8-naphthyridine focus on its binding affinities with various biological targets:
- Molecular Docking Studies: These studies assess how well the compound binds to specific proteins such as human serotonin transporters. Results indicate that certain derivatives exhibit favorable binding profiles that could lead to therapeutic applications .
- Molecular Dynamics Simulations: Simulations provide insights into the stability and conformational changes of the compound when interacting with target proteins, enhancing our understanding of its potential efficacy as a drug candidate .
Similar Compounds
Several compounds share structural similarities with 2-bromo-1,8-naphthyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,8-Naphthyridine | Naphthyridine | Parent structure; lacks halogen substituents |
| 2-Amino-1,8-naphthyridine | Naphthyridine | Exhibits enhanced biological activity compared to bromo derivative |
| 4-Bromo-1,8-naphthyridine | Naphthyridine | Different bromination position; varying reactivity |
| 2-Bromo-5-methyl-1,8-naphthyridine | Naphthyridine | Methyl group alters electronic properties |
These compounds illustrate the diversity within the naphthyridine family while emphasizing the unique reactivity and potential applications associated with 2-bromo-1,8-naphthyridine.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








